(1S,4R,5R)-4-Fluorobicyclo[3.2.0]heptane-1-carboxylic acid
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Overview
Description
(1S,4R,5R)-4-Fluorobicyclo[320]heptane-1-carboxylic acid is a bicyclic compound featuring a fluorine atom and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,4R,5R)-4-Fluorobicyclo[3.2.0]heptane-1-carboxylic acid typically involves a series of organic reactions. One common method includes the use of a [4 + 2] cycloaddition reaction enabled by organocatalysis . This reaction allows for the enantioselective formation of the bicyclic structure under mild conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
(1S,4R,5R)-4-Fluorobicyclo[3.2.0]heptane-1-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form different derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylate derivatives, while reduction could produce alcohols.
Scientific Research Applications
(1S,4R,5R)-4-Fluorobicyclo[3.2.0]heptane-1-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of materials with unique properties due to its bicyclic structure.
Mechanism of Action
The mechanism of action of (1S,4R,5R)-4-Fluorobicyclo[3.2.0]heptane-1-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom and carboxylic acid group play crucial roles in these interactions, affecting the compound’s binding affinity and reactivity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]heptane-1-carboxylates: These compounds share a similar bicyclic structure but lack the fluorine atom.
4-Fluoro-1,1’-biphenyl-4-carboxylic acid: This compound contains a fluorine atom and a carboxylic acid group but has a different overall structure.
Uniqueness
(1S,4R,5R)-4-Fluorobicyclo[320]heptane-1-carboxylic acid is unique due to its specific stereochemistry and the presence of both a fluorine atom and a carboxylic acid group
Properties
IUPAC Name |
(1S,4R,5R)-4-fluorobicyclo[3.2.0]heptane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11FO2/c9-6-2-4-8(7(10)11)3-1-5(6)8/h5-6H,1-4H2,(H,10,11)/t5-,6+,8-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKHBUOYVHSEXBW-BBVRLYRLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1C(CC2)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@]2([C@@H]1[C@@H](CC2)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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